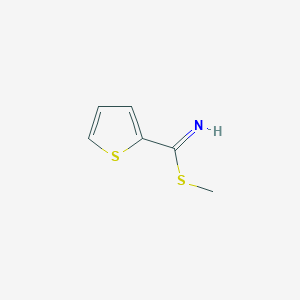

Methyl thiophene-2-carbimidothioate

Description

General Context of Thioimidates in Synthetic Transformations

Thioimidates, also known as iminothioethers, are a class of organic compounds characterized by the functional group R-C(=NR')-S-R''. They are the sulfur analogs of imidates. In synthetic organic chemistry, thioimidates are versatile intermediates and have been employed in a variety of transformations.

One of the primary uses of thioimidates is as precursors for the synthesis of other functional groups and heterocyclic systems. For instance, they can be converted into thioamides or amidines, which are important isosteres for amide bonds in peptide chemistry. acs.org This transformation is particularly valuable in the synthesis of modified peptides, where thioamides can act as probes for studying peptide backbone interactions. nih.gov Thioimidates have also been shown to be effective protecting groups for thioamides during solid-phase peptide synthesis (SPPS), preventing undesirable side reactions. nih.gov

Furthermore, thioimidates are key reactants in annulation reactions to construct complex heterocyclic scaffolds. For example, the reaction of thioimidates with vinyl carbodiimides has been used to prepare 2-aminopyrimidines, which are important components of biologically active molecules like the crambescidin alkaloids. nih.gov The synthesis of thioimidates themselves can be achieved through several methods, including the S-alkylation of thioamides or the copper-catalyzed cross-coupling of thioamides with boronic acids. acs.org More recent developments have focused on transition-metal-free methods for the S-arylation of thioamides to yield aryl thioimidates. rsc.org

Significance of the Thiophene (B33073) Moiety in Chemical Research

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. This structural motif is of immense importance in medicinal chemistry and materials science. nih.gov Thiophene and its derivatives are considered "privileged scaffolds" in drug discovery, meaning they are frequently found in biologically active compounds across a range of therapeutic areas. nih.govrsc.org

The significance of the thiophene moiety can be attributed to several factors. The sulfur atom can participate in hydrogen bonding, which can enhance drug-receptor interactions. nih.gov Additionally, the thiophene ring is often used as a bioisosteric replacement for a phenyl ring in drug design. nih.gov This substitution can lead to improved physicochemical properties, metabolic stability, and binding affinity of the parent compound. nih.gov

A testament to its importance is the number of FDA-approved drugs that contain a thiophene ring. These drugs span a wide range of pharmacological classes, including anti-inflammatory agents (suprofen, tiaprofenic acid), anticancer drugs (raltitrexed, olanzapine), and antiplatelet agents (ticlopidine, clopidogrel). nih.gov In total, at least 26 drugs approved by the US FDA feature a thiophene nucleus. nih.gov The versatility of the thiophene ring allows for a wide array of chemical modifications, making it a valuable building block for the synthesis of novel compounds with diverse biological activities. nih.govcognizancejournal.com

Academic Research Trajectories of Methyl Thiophene-2-carbimidothioate and its Analogues

Specific academic research focusing solely on this compound is not extensively documented in publicly available literature. However, based on the known reactivity of thioimidates and the significance of the thiophene moiety, its research trajectories can be inferred. The compound is commercially available, primarily as its hydroiodide salt, which suggests its use as a building block in synthetic chemistry. sigmaaldrich.comvibrantpharma.com

Research involving this compound and its analogs would likely fall into the following areas:

Synthesis of Novel Heterocycles: Given that the thioimidate group is a good precursor for forming larger ring systems, this compound could be used in annulation reactions to create novel fused thiophene-containing heterocycles. These new molecular scaffolds could then be screened for biological activity.

Medicinal Chemistry Applications: As a compound containing a thiophene ring, it is a candidate for development as a therapeutic agent. Research would likely involve modifying the methyl group or the imine nitrogen to create a library of analogs for structure-activity relationship (SAR) studies.

Below are tables detailing the known properties of this compound hydroiodide and related thiophene derivatives.

Table 1: Properties of this compound Hydroiodide

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈INS₂ |

| Molecular Weight | 285.17 g/mol |

| CAS Number | 59918-64-8 |

| Physical Form | Solid |

| SMILES String | I.[s]1c(ccc1)C(=N)SC |

| InChI Key | PIDPVVACBPWXLJ-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich and Vibrant Pharma Inc. sigmaaldrich.comvibrantpharma.com

Table 2: Properties of Selected Methylthiophene Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|

| 2-Methylthiophene | C₅H₆S | 98.16 | 112.6 |

| 4-Methylthiophene-2-carboxaldehyde | C₆H₆OS | 126.18 | 88-92 (at 5 mmHg) |

Data sourced from Wikipedia, Sigma-Aldrich, and the Yeast Metabolome Database. wikipedia.orgsigmaaldrich.comymdb.ca

Structure

3D Structure

Properties

Molecular Formula |

C6H7NS2 |

|---|---|

Molecular Weight |

157.3 g/mol |

IUPAC Name |

methyl thiophene-2-carboximidothioate |

InChI |

InChI=1S/C6H7NS2/c1-8-6(7)5-3-2-4-9-5/h2-4,7H,1H3 |

InChI Key |

NMDRLHVOLQZPJX-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=N)C1=CC=CS1 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Thiophene 2 Carbimidothioate and Its Precursors

Established Synthetic Routes to Methyl Thiophene-2-carbimidothioate

The primary pathway to this compound involves the synthesis of a thiophene-2-carbonitrile derivative, its subsequent conversion to a thiophene-2-carbimidothioate scaffold, and a final methylation step.

Precursor Synthesis Strategies for Thiophene-2-carbonitrile Derivatives

Thiophene-2-carbonitrile is a crucial starting material for the synthesis of this compound. Several methods have been developed for its preparation.

One common approach involves the Vilsmeier-Haack reaction, where thiophene (B33073) is formylated using a mixture of phosphorus oxychloride and dimethylformamide to produce thiophene-2-carboxaldehyde. ontosight.ai This aldehyde can then be converted to the nitrile. Another method is the direct cyanation of 2-halothiophenes, such as 2-bromothiophene, using a cyanide source like copper(I) cyanide.

A notable process for synthesizing thiophene-2-carbonyl chloride, a precursor that can be converted to the nitrile, involves the liquid-phase aerobic oxidation of 2-acetylthiophene (B1664040). acs.org The synthesis of 2-acetylthiophene itself can be achieved through the acylation of thiophene with acetic anhydride, often using a protic acid catalyst like ortho-phosphoric acid. acs.org Optimization of this acylation step has shown that a reaction temperature of 40°C for 21 hours can lead to high yields of 2-acetylthiophene. acs.org

Furthermore, a method for preparing 2-thiopheneacetonitrile (B147512) involves the reaction of thiophene with paraformaldehyde and concentrated hydrochloric acid at low temperatures to yield 2-chloromethylthiophene. google.com This intermediate is then reacted with sodium cyanide in a water and acetone (B3395972) solvent mixture at 50-80°C to produce 2-thiopheneacetonitrile. google.com

| Starting Material | Reagents | Product | Reference |

| Thiophene | Phosphorus oxychloride, Dimethylformamide | Thiophene-2-carboxaldehyde | ontosight.ai |

| 2-Acetylthiophene | Oxygen, Catalyst | Thiophene-2-carboxylic acid | acs.org |

| Thiophene | Paraformaldehyde, Concentrated HCl | 2-Chloromethylthiophene | google.com |

| 2-Chloromethylthiophene | Sodium cyanide | 2-Thiopheneacetonitrile | google.com |

Conversion Pathways to Thiophene-2-carbimidothioate Scaffolds

Once thiophene-2-carbonitrile is obtained, it can be converted to the corresponding thioamide, thiophene-2-carbothioamide (B153584). This transformation is a critical step towards the final product. The reaction of nitriles with a source of sulfur, such as hydrogen sulfide (B99878), in the presence of a base is a common method for this conversion. Thiophene-2-carbothioamide is commercially available as a solid. sigmaaldrich.comsigmaaldrich.com

Methylation Procedures for Thioimidate Formation

The final step in the synthesis is the S-alkylation of the thiophene-2-carbothioamide to form this compound. This is typically achieved by reacting the thioamide with a methylating agent, such as methyl iodide, in the presence of a base. The resulting product is often isolated as a hydroiodide salt. sigmaaldrich.comvibrantpharma.com The alkylation of thioamides to produce alkyl thioimidates is generally considered a straightforward process. rsc.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in modern organic synthesis, offering milder reaction conditions and improved efficiency. In the context of thioimidate synthesis, copper-catalyzed cross-coupling reactions have been developed. acs.orgacs.org For instance, functionalized S-aryl thioimidates can be synthesized from thioamides and arylboronic acids at room temperature using copper(II) acetate (B1210297) as a catalyst in the presence of a base like DBU. acs.orgacs.org While this specific example focuses on S-arylation, similar principles can be applied to S-alkylation reactions.

Palladium-catalyzed reactions have also been explored for the formation of C-S bonds in related heterocyclic systems. rsc.org Additionally, the synthesis of thiophene derivatives can be achieved through metal-catalyzed or base-promoted heterocyclization of functionalized alkynes bearing a sulfur-containing nucleophilic group. nih.gov

Optimization of Reaction Conditions and Yields in Thioimidate Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final thioimidate product. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

For instance, in the S-arylation of thioamides using diaryliodonium salts, it was found that the reaction temperature significantly impacted the reaction time. rsc.org Increasing the temperature from room temperature to 80°C reduced the reaction time from overnight to just one hour. rsc.org The choice of solvent and degassing it also led to a considerable improvement in the yield. rsc.org

In the context of peptide synthesis, where thioamides are used as isosteres of amides, the conversion of thioamides to thioimidates on-resin has been investigated. chemrxiv.org This involves a systematic study of reaction conditions to achieve efficient conversion. chemrxiv.org The optimization of solvent, the amount of reagents used, and the reaction time are critical for achieving a high conversion rate to the desired thio-peptide on a solid support. sci-hub.se

| Parameter | Effect on Reaction | Reference |

| Temperature | Higher temperature can reduce reaction time | rsc.org |

| Solvent | Degassing the solvent can enhance yield | rsc.org |

| Reagent Stoichiometry | Crucial for efficient conversion on solid support | sci-hub.se |

Reactivity and Mechanistic Investigations of Methyl Thiophene 2 Carbimidothioate

Nucleophilic Reactivity Profiles

The carbimidothioate moiety in methyl thiophene-2-carbimidothioate is susceptible to nucleophilic attack, primarily at the electrophilic carbon atom. This reactivity is central to its application in the synthesis of various nitrogen-containing compounds.

Reactions with Primary and Secondary Amines for Amidine Formation

This compound readily reacts with primary and secondary amines to form thiophene-2-carboxamidines. researchgate.netacs.orgnih.gov This reaction typically proceeds by the nucleophilic addition of the amine to the carbimidothioate carbon, followed by the elimination of methanethiol. The reaction is often carried out in a suitable solvent like ethanol (B145695) at room temperature. nih.gov The use of the hydroiodide salt of this compound is common in these syntheses. acs.orgnih.gov

The general scheme for this reaction can be represented as follows:

Scheme 1: General Reaction for Amidine Formation

Thiophene-2-carbimidothioate + Amine (Primary or Secondary) → Thiophene-2-carboxamidine + Methanethiol

This methodology has been successfully employed in the synthesis of a variety of substituted amidines, including those with potential biological activity. For instance, it has been used to prepare inhibitors of neuronal nitric oxide synthase (nNOS) and urokinase. researchgate.netacs.org The reaction conditions are generally mild, and the products can often be obtained in good yields after purification by column chromatography. nih.gov

| Amine Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Various primary and secondary amines | Ethanol, Room Temperature, 36h | Substituted Thiophene-2-carboxamidines | nih.gov |

| 3,3'-Methylenedianiline | Ethanol, Room Temperature | Double-headed Thiophene-2-carboximidamide | acs.org |

| Substituted Amines | Ethanol, Room Temperature | Potent nNOS inhibitors | nih.gov |

Investigation of Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for the reaction of this compound itself is not extensively detailed in the provided search results, general principles of aminolysis and amidine formation can be applied. The kinetics of aminolysis of related thiophenyl esters have been studied, revealing stepwise mechanisms where the rate-determining step can be the breakdown of a zwitterionic tetrahedral intermediate. researchgate.net These studies often show a first-order dependence on the ester and a fractional or first-order dependence on the amine. ijsrst.comresearchgate.net

Activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide insight into the transition state. For similar reactions, a small positive enthalpy of activation and a large negative entropy of activation are often observed, consistent with a highly ordered, associative transition state. researchgate.net

Thermodynamic studies of amidine formation, in general, indicate that the process is often favored, with negative Gibbs free energy (ΔG) values. researchgate.net The high basicity of amidines compared to amides contributes to the thermodynamic driving force of the reaction. wikipedia.org The stability of the resulting amidinium ion after protonation, where the positive charge is delocalized over two nitrogen atoms, is a key factor. wikipedia.org

Cycloaddition Reactions Involving the Carbimidothioate Moiety

The π-system of the carbimidothioate group can participate in cycloaddition reactions, providing pathways to various heterocyclic systems.

Cyclization with Azides for Heterocyclic Ring Systems Formation

Although direct cycloaddition of azides with the C=N bond of this compound is not explicitly described, the related [3+2] cycloaddition of azides with nitriles to form tetrazoles is a well-established reaction. organic-chemistry.org This reaction can be catalyzed by various agents, including organocatalysts, which activate the nitrile substrate. organic-chemistry.org Given the structural similarity, it is conceivable that under appropriate conditions, the carbimidothioate could undergo similar cycloadditions. The reaction of aryl azides with alkynes to form triazoles is another common example of [3+2] cycloaddition. researchgate.netnih.gov

Reactions with Active Methylene (B1212753) Isocyanides

The reaction of this compound with active methylene isocyanides has not been specifically detailed in the provided search results. However, the reactivity of isocyanides with various electrophiles is well-documented. Isocyanides can act as nucleophiles in SN2 reactions with alkyl halides, leading to the formation of secondary amides after in situ hydrolysis of the resulting nitrilium ion. imtm.cznih.gov They can also react with acyl chlorides. ensta-paris.fr Given the electrophilic nature of the carbimidothioate carbon, a reaction with the nucleophilic carbon of an isocyanide is plausible, potentially leading to novel heterocyclic structures or other complex molecules.

Derivatization Strategies and Analogue Synthesis Based on Methyl Thiophene 2 Carbimidothioate

Synthesis of Novel Thiophene-Fused Heterocycles

Methyl thiophene-2-carbimidothioate serves as a key precursor for the synthesis of diverse heterocyclic systems. Its reactive carbimidothioate moiety is central to various cyclization and condensation reactions, enabling the construction of complex molecular architectures.

Construction of Tetrazole-Thiophene Hybrids

The synthesis of hybrid molecules incorporating both thiophene (B33073) and tetrazole rings is a significant area of research. The tetrazole ring, often considered an isostere of a carboxylic acid group, can impart unique physicochemical properties to the target molecule. nih.gov One key synthetic route involves the cyclization of carbimidothioates. For instance, carbimidothioates can be cyclized with sodium azide (B81097) in dimethylformamide (DMF) at elevated temperatures to yield 1,5-disubstituted tetrazoles. researchgate.net

Another established method for creating tetrazole-thiophene hybrids involves the reaction of a tetrazole-containing compound with a suitable thiophene precursor. nih.gov For example, the reaction between 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole and various thiocarbamoyl compounds can produce tetrazole-thiophene hybrids. nih.gov The proposed mechanism for this reaction involves an initial nucleophilic substitution where the sulfur atom of the thiocarbamoyl compound displaces the bromine atom, leading to a non-isolable sulfide (B99878) intermediate that subsequently cyclizes to form the thiophene ring. nih.gov The structures of these synthesized tetrazole-based derivatives are typically confirmed using IR, NMR, and Mass spectrometry. nih.govnih.gov

The electronic properties and potential applications of these hybrid structures are of considerable interest, with studies suggesting that the combination of the electron-rich thiophene ring and the electron-deficient, polar tetrazole ring may lead to compounds capable of penetrating bacterial cell walls. researchgate.netresearchgate.net

Table 1: Examples of Synthesized Tetrazole-Thiophene Derivatives

| Compound ID | Description | Characterization Methods | Reference |

|---|---|---|---|

| 7a-c | Tetrazole-thiophene hybrids | IR, NMR, Mass Spectrometry | nih.gov |

| 5b, 5c, 7b | Hybrids with antibacterial activity against Gram-positive strains | IR, NMR, Mass Spectrometry | nih.gov |

| 9a | Hybrid with antibacterial activity against Gram-negative strains | IR, NMR, Mass Spectrometry | nih.gov |

Derivatization to Thiazole (B1198619) and Thiadiazole Ring Systems

The thiophene core can be elaborated to include other sulfur- and nitrogen-containing heterocycles, such as thiazoles and thiadiazoles. These ring systems are prevalent in pharmacologically active compounds. The synthesis of these derivatives often starts from a functionalized thiophene precursor. nih.gov

For instance, 3-aminothiophenes can be synthesized through the reaction of 2-cyano-2-[4-(2-naphthyl)-1,3-thiazol-2-yl]thioacetanilides with α-haloketones. rsc.org Similarly, 2,3-dihydro-1,3,4-thiadiazoles can be prepared from the same starting material by reacting it with hydrazonoyl halides. rsc.org

Another approach involves starting with a thiophene-2-carboxamide derivative. Three series of pyrazole (B372694), thiazole, and 1,3,4-oxadiazole (B1194373) derivatives were synthesized from 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide. nih.gov Furthermore, the synthesis of 2-(3-chloro-1-benzothien-2-yl)-1,3,4-thiadiazole has been achieved by refluxing the corresponding N-formyl acid hydrazide with phosphorus pentasulphide in xylene. researchgate.net The combination of thiophene with thiazole or thiadiazole moieties in a single molecule is a strategy to create compounds with unique electronic and biological profiles. nih.govresearchgate.net

Table 2: Synthesis of Thiazole and Thiadiazole Derivatives from Thiophene Precursors

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-cyano-2-[4-(2-naphthyl)-1,3-thiazol-2-yl]thioacetanilides | α-Haloketones | 3-Aminothiophenes | rsc.org |

| 2-cyano-2-[4-(2-naphthyl)-1,3-thiazol-2-yl]thioacetanilides | Hydrazonoyl halides | 2,3-Dihydro-1,3,4-thiadiazoles | rsc.org |

| 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide | Various reagents | Thiazole derivatives | nih.gov |

Development of Schiff Base Derivatives

Schiff bases, characterized by the imine (-C=N-) functional group, are readily synthesized from thiophene derivatives and have attracted significant attention. bohrium.com The synthesis typically involves the condensation of a thiophene-containing aldehyde or ketone with a primary amine or a related compound like a hydrazide. bohrium.comorientjchem.org

For example, a series of new Schiff bases were synthesized by reacting 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione with various hydrazides or anilines, using an acid catalyst. bohrium.com Another straightforward synthesis involves condensing thiophene-2-carboxaldehyde with aniline (B41778) or substituted anilines in ethanol (B145695) with a few drops of concentrated sulfuric acid. orientjchem.org Similarly, a Schiff base was prepared by the condensation of 2-acetyl thiophene with the amino acid methionine. researchgate.net The structures of these compounds are routinely confirmed by spectroscopic methods such as FT-IR, NMR, and mass spectrometry. bohrium.comnih.gov The formation of the imine bond is often indicated in IR spectra by a characteristic absorption band. nih.gov

Table 3: Examples of Synthesized Thiophene-Derived Schiff Bases

| Thiophene Precursor | Amine/Hydrazide Component | Resulting Schiff Base | Reference |

|---|---|---|---|

| 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione | Thiosemicarbazide, Benzoic hydrazide, etc. | Seven new Schiff bases (a-g) | bohrium.com |

| Thiophene-2-carboxaldehyde | Aniline and substituted anilines | 2-thiophenylidine substituted anilines | orientjchem.org |

| 2-acetyl thiophene | Methionine | (S)-4-(methylthio)-2-((1-(thiophen-2-yl)ethylidene)amino) butanoic acid | researchgate.net |

Modification of the Thiophene Ring System

Direct modification of the thiophene ring itself is a key strategy for tuning the properties of the resulting molecules. This includes halogenation to introduce reactive handles and functionalization at various positions to alter the molecule's steric and electronic profile.

Halogenation and Substituent Effects on Reactivity

The introduction of halogen atoms, particularly bromine, onto the thiophene ring is a powerful tool for synthetic chemists. Halogenated thiophenes serve as versatile intermediates for cross-coupling reactions, allowing for the formation of carbon-carbon bonds. nih.gov

A notable example is the synthesis of a thiophene α-chain-end-functionalized oligo(2-methyl-2-oxazoline) macromonomer (Th-OMeOx), which contains a reactive bromine atom at the 2-position of the thiophene ring. nih.gov This bromine atom significantly enhances the reactivity of the molecule, enabling its use as a precursor in Suzuki coupling reactions to synthesize polymerizable bithiophene macromonomers. nih.gov

The presence and nature of substituents on the thiophene ring also have a pronounced effect on the reactivity and properties of the derived compounds. Structure-activity relationship (SAR) studies on a series of Schiff bases derived from 2-aminothiophene have indicated that the presence of halogen and nitro substituents can increase the biological activity of the compounds, suggesting these groups play a key role in the molecule's interactions with biological targets. scielo.br

Functionalization at Different Positions of the Thiophene Core

Introducing functional groups at specific positions on the thiophene ring allows for precise control over the final molecular structure and properties. Various synthetic methods are employed to achieve this regioselective functionalization.

The Vilsmeier-Haack reaction, for example, can be used to introduce a formyl (aldehyde) group onto an activated aromatic ring. This reaction was used to synthesize 1-aryl-3-(5-substituted-thiophen-2-yl)-1H-pyrazole-4-carbaldehyde from a thiophene-substituted pyrazole precursor. mdpi.com This aldehyde can then be converted into other functional groups, such as an oxime and subsequently a nitrile, providing a pathway to further derivatization. mdpi.com

Functionalization can also be achieved by starting with a pre-functionalized thiophene ring. The synthesis of the Th-OMeOx macromonomer, which features a bromine atom at the 2-position and an oligo(2-methyl-2-oxazoline) chain, demonstrates the construction of a complex, multifunctional molecule based on a specifically substituted thiophene core. nih.gov This macromonomer itself can undergo further reactions, such as self-acid-assisted polymerization, to create grafted polythiophene structures. nih.gov These examples highlight the strategic importance of controlling substituent placement on the thiophene ring to access a wide range of complex and functional materials.

Lack of Specific Research Data on this compound Hinders New Drug Development Efforts

Despite a growing interest in thiophene derivatives for pharmaceutical and material science applications, a significant gap in scientific literature exists concerning the specific chemical compound This compound . Extensive searches of chemical databases and scholarly articles have revealed a notable absence of dedicated research on its synthesis, derivatization, and the exploration of its structural analogues. This lack of foundational data presents a considerable roadblock for its potential development in medicinal chemistry and materials science.

Thiophene and its derivatives are a well-established class of heterocyclic compounds, with many demonstrating a wide range of biological activities and material properties. Researchers have actively explored various synthetic routes to create diverse thiophene-based molecules. These strategies often involve the modification of substituent groups on the thiophene ring to fine-tune their chemical and physical characteristics.

However, for the specific molecule of this compound, there is a dearth of published studies. The planned exploration into its derivatization, particularly focusing on the structural diversity achievable by varying its methyl group, cannot be substantiated with current scientific findings. Consequently, an analysis of the synthetic accessibility and the potential scope of novel derivatives remains purely speculative without empirical data.

The absence of research into this particular compound means that key information, such as its reactivity, stability, and potential as a scaffold for building more complex molecules, is unknown. While general methods for the synthesis and modification of thiophene derivatives are available, their direct applicability to this compound has not been documented.

This information gap highlights a potential area for new research. The synthesis and characterization of this compound and a systematic investigation into its derivatization could unveil novel compounds with interesting properties. Until such foundational research is undertaken and published, the scientific community's understanding of this specific thiophene derivative will remain limited.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl thiophene-2-carbimidothioate, ¹H and ¹³C NMR would provide crucial data on the hydrogen and carbon framework, while 2D NMR techniques would confirm the connectivity.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The thiophene (B33073) ring protons (H3, H4, and H5) would appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to spin-spin coupling, these protons would exhibit a characteristic splitting pattern. Specifically, H5 would likely be a doublet of doublets, coupling to both H4 and H3. H4 would also be a doublet of doublets, coupling to H5 and H3. H3 would appear as a doublet of doublets, coupling to H4 and H5.

The methyl group (-SCH₃) protons would produce a singlet in the upfield region, likely around 2.5 ppm. The N-H proton of the imido group is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Thiophene H3 | ~7.2-7.4 | Doublet of Doublets (dd) |

| Thiophene H4 | ~7.0-7.2 | Doublet of Doublets (dd) |

| Thiophene H5 | ~7.5-7.7 | Doublet of Doublets (dd) |

| S-CH₃ | ~2.4-2.6 | Singlet (s) |

| N-H | Variable | Broad Singlet (br s) |

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound would give rise to a single peak. The carbon atom of the carbimidothioate group (C=N) is expected to be the most downfield signal, likely in the 160-170 ppm range. The thiophene ring carbons would resonate in the aromatic region (approximately 125-145 ppm). The carbon attached to the sulfur atom (C2) would have a different chemical shift compared to the other ring carbons (C3, C4, C5). The methyl carbon (-SCH₃) would appear at a much higher field, typically between 15 and 25 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N | 160-170 |

| Thiophene C2 | 140-145 |

| Thiophene C3 | 127-130 |

| Thiophene C4 | 125-128 |

| Thiophene C5 | 130-134 |

| S-CH₃ | 15-25 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show cross-peaks connecting the signals of H3, H4, and H5 on the thiophene ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each thiophene carbon signal by linking it to its attached proton (C3-H3, C4-H4, C5-H5) and the methyl carbon to the methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (those without attached protons), such as C2 and the carbimidothioate carbon. For example, the thiophene protons H3 and H5 would show correlations to the C2 and the carbimidothioate carbon, confirming the connection of the functional group to the ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, the key vibrational modes would be associated with the C=N imine, C-S thioether, and the thiophene ring itself.

The FT-IR spectrum would be expected to show a characteristic strong absorption for the C=N stretching vibration, typically in the region of 1640-1690 cm⁻¹. The N-H stretching of the imine group would appear as a medium to weak band around 3300-3400 cm⁻¹. Vibrations associated with the thiophene ring, including C-H and C=C stretching, would be observed in the 3100-3150 cm⁻¹ and 1400-1550 cm⁻¹ regions, respectively. The C-S stretching vibrations for both the thiophene ring and the thioether group would appear at lower frequencies, generally in the 600-800 cm⁻¹ range.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300-3400 | Medium-Weak |

| Aromatic C-H Stretch | 3100-3150 | Medium |

| C=N Stretch | 1640-1690 | Strong |

| Aromatic C=C Stretch | 1400-1550 | Medium-Strong |

| C-S Stretch | 600-800 | Medium-Weak |

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong signals in Raman spectra, which would be useful for confirming the thiophene structure. The C-S bond, being relatively polarizable, may also show a distinct Raman signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting fragments. For this compound (C₆H₆N₂S₂), the exact mass of the neutral molecule is approximately 158.00 g/mol . In its common hydroiodide salt form (C₆H₈INS₂), the molecular weight is approximately 285.17 g/mol . vibrantpharma.comsigmaaldrich.com

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 158 (for the free base). Key fragmentation patterns would likely involve the cleavage of the bonds adjacent to the sulfur atoms and the thiophene ring.

| m/z Value (Predicted) | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| 158 | [C₆H₆N₂S₂]⁺ (Molecular Ion) | - |

| 111 | [C₄H₃S-C=N]⁺ | •SCH₃ |

| 83 | [C₄H₃S]⁺ (Thienyl cation) | •C(NH)SCH₃ |

The fragmentation would likely proceed via the loss of a thiomethyl radical (•SCH₃) to give a stable cation at m/z 111. Another significant fragmentation pathway could be the cleavage of the bond between the thiophene ring and the carbimidothioate group, leading to the formation of the thienyl cation at m/z 83. Analysis of these fragmentation patterns helps to piece together the molecular structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this method would provide definitive proof of its structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the thiophene ring and provide the exact geometry of the carbimidothioate substituent. Furthermore, it would reveal how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds involving the N-H group. While no public crystal structure for this compound is currently available, analysis of related structures, such as Methyl 2-(thiophene-2-carboxamido)benzoate, shows that the thiophene ring is typically planar. vibrantpharma.com X-ray analysis would be the ultimate confirmation of the compound's structural integrity.

Analysis of Molecular Geometry and Conformation

A definitive analysis of the molecular geometry and conformation of this compound requires experimental data from techniques like X-ray crystallography or theoretical calculations (DFT). Such data would provide precise measurements of bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule.

For related thiophene derivatives, such as N'-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazide, studies have determined the conformation about key rotatable bonds and the relative orientation of the thiophene ring to the rest of the molecule. nih.gov For example, the dihedral angle between the thiophene and adjacent rings is a critical parameter. nih.gov In the case of this compound, key conformational questions would involve the rotation around the C(thiophene)-C(imidothioate) bond and the C-S bond of the methylthio group. The planarity between the thiophene ring and the carbimidothioate group would be a central feature of its conformational analysis.

Table 1: Key Geometric Parameters for Analysis (Hypothetical Data) This table is for illustrative purposes only, as experimental data for this compound is not available in the provided search results.

| Parameter | Description | Expected Value Range (Å/°) |

|---|---|---|

| C=N Bond Length | Length of the carbon-nitrogen double bond in the imidothioate group. | ~1.27 - 1.29 |

| C(thiophene)-C(imidothioate) Bond Length | Length of the single bond connecting the thiophene ring to the imidothioate group. | ~1.45 - 1.50 |

| S-C(methyl) Bond Length | Length of the sulfur-carbon single bond of the S-methyl group. | ~1.80 - 1.85 |

| Thiophene-C-N-S Dihedral Angle | Torsion angle defining the orientation of the imidothioate group relative to the thiophene ring. | Near 0° or 180° for planarity |

Investigation of Intermolecular Interactions and Crystal Packing

The way this compound molecules arrange themselves in a solid-state crystal lattice is determined by a network of intermolecular interactions. Analysis of crystal packing provides insight into the forces governing the supramolecular structure. Since the compound exists as a hydroiodide salt, strong ionic interactions and hydrogen bonds are expected to play a dominant role. vibrantpharma.comsigmaaldrich.com

Table 2: Potential Intermolecular Interactions in this compound Hydroiodide Crystal Structure (Hypothetical) This table illustrates the types of interactions expected based on the structure. Specific data is not available from the search results.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond (Strong) | N-H (of C=NH2+) | Iodide (I-) | Primary interaction forming fundamental structural motifs. |

| Hydrogen Bond (Weaker) | C-H (Thiophene) | Iodide (I-) | Contributes to stabilizing the 3D network. |

| Hydrogen Bond (Weaker) | C-H (Thiophene/Methyl) | S (Thiophene/Thioether) | Secondary interactions influencing molecular arrangement. |

| π-π Stacking | Thiophene Ring | Thiophene Ring | Possible interaction between parallel rings, contributing to packing efficiency. |

Computational Chemistry and Theoretical Investigations of Methyl Thiophene 2 Carbimidothioate and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict a variety of properties.

Optimization of Molecular Geometries and Electronic Structures

A fundamental step in computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For thiophene (B33073) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are employed to achieve this. google.com These calculations would provide crucial information on bond lengths, bond angles, and dihedral angles of Methyl thiophene-2-carbimidothioate. Understanding the optimized geometry is the foundation for all further computational analysis. For instance, studies on related thiophene-2-carboxamide derivatives have successfully used DFT to determine their structural parameters. acs.org

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for NMR predictions. Time-dependent DFT (TD-DFT) is the standard approach for calculating electronic excitation energies and thus predicting UV-Vis spectra. These theoretical predictions are instrumental in the characterization of new compounds and in validating experimental findings.

Calculation of Vibrational Frequencies

The vibrational modes of a molecule correspond to the frequencies of its bonds stretching, bending, and twisting. These frequencies can be measured experimentally using infrared (IR) and Raman spectroscopy. DFT calculations can compute these vibrational frequencies, providing a theoretical spectrum that aids in the assignment of experimental spectral bands. For example, in studies of 2-thiophene carboxylic acid, calculated vibrational frequencies showed good agreement with experimental FT-IR and FT-Raman spectra. Such an analysis for this compound would help to identify its characteristic vibrational modes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energies of these orbitals and the gap between them are critical for understanding a molecule's chemical reactivity and electronic properties.

HOMO-LUMO Energy Gaps and Reactivity Descriptors

The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the fraction of electrons transferred in a reaction. FMO analysis of thiophene derivatives has been used to correlate their electronic properties with activities such as corrosion inhibition.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack. For instance, in thiophene-2-carbohydrazide, MEP maps have identified the oxygen atoms as the most negative regions, indicating their role in electrophilic interactions. An MEP map of this compound would provide insights into its reactive sites and intermolecular interaction patterns.

While direct computational data for this compound is not currently available, the established methodologies outlined above for similar thiophene-containing molecules provide a clear roadmap for future theoretical investigations. Such studies would be invaluable in elucidating its intrinsic chemical properties and reactivity, complementing its known role in synthetic chemistry.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a powerful computational tool used to visualize and characterize weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding molecular recognition and crystal packing. While no specific NCI analysis for this compound has been published, studies on related thiophene compounds provide a framework for the types of interactions that could be expected.

For instance, research on thiophene clusters and thiophene-2-carboxylic acid highlights the importance of hydrogen bonding and various van der Waals interactions (H–H, C–H, and S–H) in stabilizing molecular assemblies. rsc.orggoogle.com In a hypothetical NCI analysis of this compound, one would anticipate investigating potential intramolecular hydrogen bonds between the imino hydrogen and the sulfur atom of the thiophene ring, as well as intermolecular interactions in dimers or larger clusters. The analysis would typically involve plotting the reduced density gradient (RDG) against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), which helps to distinguish between attractive and repulsive interactions.

Table 1: Hypothetical Non-Covalent Interaction Analysis Parameters for this compound

| Interaction Type | Donor/Acceptor Atoms (Hypothetical) | Expected RDG Value Range | Expected sign(λ₂)ρ(r) Range |

| Intramolecular H-bond | N-H···S (thiophene) | Low | Negative |

| Intermolecular H-bond | N-H···N | Low | Negative |

| van der Waals | C-H···π | Low | Near zero |

| van der Waals | S···S | Low | Near zero |

This table is illustrative and based on general principles of NCI analysis, as specific data for this compound is not available in the literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and stability. Such studies are essential for understanding how a molecule might behave in different environments, such as in solution or at a receptor binding site.

No dedicated MD simulation studies for the conformational analysis of this compound have been reported. However, MD simulations have been performed on more complex derivatives, such as thiophene-2-carboxamide and poly(3-alkylthiophene)s. acs.orgmdpi.com These studies typically analyze parameters like the root-mean-square deviation (RMSD) to assess structural stability and dihedral angle distributions to characterize the conformational landscape. mdpi.comacs.org

For this compound, a key aspect of a conformational analysis would be the rotation around the C(thiophene)-C(imidothioate) bond and the C-S bond of the methylthio group. These rotations would define the different possible conformers and the energy barriers between them.

Table 2: Potential Conformational States of this compound for MD Simulation Analysis

| Dihedral Angle | Description | Expected Stable Conformations |

| τ₁ (C₄-C₃-C₂-C₅) | Thiophene ring planarity | ~0° or ~180° (planar) |

| τ₂ (S₁-C₂-C₅=N) | Rotation around C-C bond | Syn-periplanar / Anti-periplanar |

| τ₃ (C₂-C₅-S₂-C₆) | Rotation of S-methyl group | Gauche / Anti |

This table outlines the key dihedral angles that would be the focus of a conformational analysis. The expected stable conformations are hypothetical due to the absence of specific simulation data.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors, derived from methods like Density Functional Theory (DFT), are used to predict the chemical reactivity and kinetic stability of molecules. researchgate.netnih.gov These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, and electrophilicity. nih.gov

While a detailed table of these descriptors for this compound is not available in the literature, numerous studies on other thiophene derivatives have utilized these calculations to rationalize their biological activities and reaction mechanisms. nih.govnih.gov These studies typically employ DFT with functionals like B3LYP to obtain optimized geometries and electronic properties.

The reactivity of this compound would be influenced by the electron-rich nature of the thiophene ring and the electrophilic and nucleophilic centers of the carbimidothioate group. The HOMO is likely to be localized on the thiophene ring, making it susceptible to electrophilic attack, while the LUMO may be distributed over the C=N bond, indicating a site for nucleophilic attack.

Table 3: Commonly Calculated Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity, kinetic stability |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ² / (2η) where μ = (E_HOMO + E_LUMO) / 2 | Propensity to accept electrons |

This table provides a general overview of key quantum chemical descriptors. Specific calculated values for this compound are not documented in published research.

Advanced Applications in Academic Synthetic Methodology

Role as a Versatile Building Block in Complex Molecule Synthesis

Thiophene (B33073) and its derivatives are well-established as fundamental building blocks in the synthesis of a wide array of functional molecules, from agrochemicals to materials for optoelectronics. researchgate.netmdpi.com The thiophene ring system is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs and serving as a key component in the design of new therapeutic agents. pitt.edunih.gov Specifically, fused thiophenes like thieno[3,2-b]thiophene (B52689) are crucial for creating organic semiconductors used in transistors and solar cells. nih.gov

Methyl thiophene-2-carbimidothioate leverages this inherent utility of the thiophene core and enhances it with the reactivity of the thioimidate group. This functional group acts as a linchpin for introducing the thiophene-2-carbonyl motif into more complex structures. It can react with various nucleophiles, enabling the construction of larger, polyfunctional molecules. Thioimidates, in a broader sense, provide access to peptide-bond isosteres, demonstrating their value in constructing modified peptides and other biomolecules. nih.gov The ability to install the thiomethyl moiety is also a significant strategy in C1 chemistry for building complex molecules from simple one-carbon units. diva-portal.org

Table 1: Application of Thiophene-Based Building Blocks in Complex Molecule Synthesis

| Field of Application | Type of Complex Molecule | Role of Thiophene Building Block | Reference |

| Medicinal Chemistry | Thiophene-based heterocycles, Drug analogues | Core scaffold, Bioisosteric replacement for phenyl rings | pitt.edunih.govnih.gov |

| Materials Science | Organic semiconductors, (Opto)electronic materials | Fused aromatic core (e.g., thienothiophenes) | mdpi.comnih.gov |

| Agrochemicals | Pesticides, Herbicides | Active pharmacophore | researchgate.net |

| Peptide Chemistry | Modified peptides, Peptidomimetics | Precursor to thioamide and amidine isosteres | nih.gov |

Design Principles for Developing Functionalized Thioimidate Reagents

The design of functionalized thioimidate reagents is primarily driven by the need to overcome synthetic challenges and to enable specific chemical transformations. One of the most critical applications is in solid-phase peptide synthesis (SPPS), where thioamides are used as isosteres of amide bonds to probe protein structure and function. chemrxiv.org However, unprotected thioamides are prone to undesirable side reactions, such as epimerization, under standard SPPS conditions. chemrxiv.org

A key design principle involves the use of the thioimidate as a robust protecting group for the thioamide. chemrxiv.orgacs.org By converting the fragile thioamide into a more stable thioimidate, the peptide chain can be elongated without compromising the stereochemical integrity of the adjacent amino acid. chemrxiv.org After synthesis, the thioimidate is readily converted back to the desired thioamide. This protection/deprotection strategy allows for the installation of thioamides into peptide sequences that would otherwise be synthetically inaccessible. acs.org

Another important design principle focuses on creating diverse libraries of thioimidate reagents. A recently developed methodology allows for the synthesis of functionalized S-aryl thioimidates through a copper-catalyzed cross-coupling reaction between thioamides and arylboronic acids. nih.gov This method is notable for its mild, room-temperature conditions and broad substrate scope, enabling the chemo-selective synthesis of a wide range of thioimidates in good yields. nih.gov Such approaches are fundamental to developing a toolkit of thioimidate reagents with tailored electronic and steric properties for various synthetic applications.

Table 2: Design Principles for Thioimidate Reagents

| Design Principle | Rationale | Application Example | Reference |

| Protective Group Strategy | To prevent side reactions (e.g., epimerization, hydrolysis) of fragile thioamides during multi-step synthesis. | Protecting thioamides during solid-phase peptide synthesis (SPPS). | chemrxiv.orgacs.org |

| Diversity-Oriented Synthesis | To create a broad range of functionalized thioimidates with tunable properties for various coupling reactions. | Copper-catalyzed synthesis of S-aryl thioimidates from thioamides and arylboronic acids. | nih.gov |

| Access to Isosteres | To serve as a stable precursor that can be converted into multiple different functional groups. | Using thioimidates to generate thioamides, amidines, and imidazolones in peptides. | nih.gov |

Exploration in Green Chemistry Approaches for Thioimidate Transformations

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of heterocyclic compounds. While direct green chemistry protocols for this compound are not extensively documented, established methods for related thio-compounds provide a clear blueprint for future development.

One promising approach is the use of water as a solvent. An "on-water" synthesis of thioxoimidazolidinone conjugates has been demonstrated using a recyclable ZnMnO3@Ni(OH)2 nano-catalyst. rsc.org This method highlights the potential for developing water-compatible, heterogeneous catalysts for thioimidate transformations, which would simplify purification and allow for catalyst reuse over multiple cycles. rsc.org Similarly, the synthesis of thiophenytoins has been successfully achieved using water as a green solvent instead of traditional organic solvents.

Another key area of exploration is the use of alternative solvent systems. Deep eutectic solvents (DES), such as a choline (B1196258) chloride-urea mixture, have been employed for the efficient and catalyst-free synthesis of thioamides. rsc.org These solvents are often biodegradable, have low toxicity, and can be recycled, offering a sustainable alternative to volatile organic compounds. rsc.org Applying these principles—utilizing aqueous media, recyclable catalysts, and green solvents—to the synthesis and reactions of this compound could significantly enhance the sustainability of its use in synthetic methodology.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Thio-Compounds

| Feature | Traditional Approach | Green Chemistry Approach | Reference (for Green Approach) |

| Solvent | Volatile organic solvents (e.g., ethanol (B145695), dioxane) | Water, Deep Eutectic Solvents (DES) | rsc.orgrsc.org |

| Catalyst | Homogeneous catalysts, often stoichiometric reagents | Recyclable, heterogeneous nano-catalysts | rsc.org |

| Conditions | Often requires heating/reflux | Mild, room temperature conditions where possible | nih.gov |

| Sustainability | Generates hazardous waste, high energy consumption | Reduced waste, catalyst recycling, lower energy use | rsc.orgrsc.org |

Facilitating Transformations for Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. This compound is a valuable tool in this context because its thioimidate functionality serves as a versatile precursor to several other chemical groups, allowing for systematic structural modifications.

The thioimidate motif provides a gateway to a range of peptide-bond isosteres. nih.gov It can be readily converted to thioamides, amidines, or even used in ring-closing reactions to form imidazolone (B8795221) heterocycles. nih.gov This capability is crucial for SAR studies, as it allows researchers to probe the importance of specific hydrogen-bonding patterns, hydrophobicity, and stereoelectronic effects at the peptide backbone by replacing a standard amide bond with these isosteres. nih.govchemrxiv.org

Furthermore, the thiophene ring itself is a key element in SAR investigations. It is often used as a bioisosteric replacement for a phenyl ring, a substitution that can significantly alter a compound's physicochemical properties, metabolic stability, and binding affinity to its biological target. nih.gov SAR studies on various thiophene-2-carboxamide and thiophene-3-carboxamide (B1338676) derivatives have been conducted to develop potent enzyme inhibitors. nih.govnih.gov Therefore, this compound facilitates SAR studies by providing a dual handle for modification: the thiophene core for bioisosteric replacement and the thioimidate group for diverse functional group transformations.

Table 4: Transformations from the Thioimidate Group for SAR Studies

| Transformation Product | Structural Change | Purpose in SAR Investigation | Reference |

| Thioamide | C=O → C=S | Probing hydrogen bonding, hydrophobicity, and stereoelectronics. | nih.govchemrxiv.org |

| Amidine | C=O → C=N | Introducing a basic center, altering charge distribution and hydrogen bonding. | nih.gov |

| Imidazolone | C=O → Heterocyclic ring | Creating a rigid, planar isostere to constrain conformation. | nih.gov |

Future Directions and Emerging Research Avenues in Thiophene 2 Carbimidothioate Chemistry

The field of heterocyclic chemistry is continually evolving, with a persistent drive to explore novel molecular scaffolds and functional groups. Within this landscape, Methyl thiophene-2-carbimidothioate emerges as a compound of significant academic interest, positioned at the intersection of thiophene (B33073) chemistry and the versatile, yet less explored, thioimidate functional group. While its properties and applications are still in the nascent stages of investigation, the potential for developing new synthetic methodologies, uncovering unique reactivity, and applying modern chemical technologies is substantial. This article focuses on the prospective research avenues that could define the future of this intriguing molecule.

Q & A

Q. What are the common synthetic routes for methyl thiophene-2-carbimidothioate and its derivatives in medicinal chemistry?

this compound is primarily synthesized via coupling reactions with intermediates such as nitro-reduced aromatic amines. A key method involves reducing nitro groups on aromatic precursors (e.g., 3-nitrobenzaldehyde derivatives) to amines, followed by coupling with this compound hydroiodide salt under ethanol reflux conditions . For example, intermediates like compound 26 (from homo-coupling of 1-iodo-3-nitrobenzene) are reduced to amines and coupled to yield final products (e.g., compound 1 in Scheme 1 of ). Yields for these steps range from moderate (55–76%) to quantitative reductions .

Q. What analytical techniques are critical for confirming the structure and purity of this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, as demonstrated for compounds like 10 and 11 in , where chemical shifts (e.g., 176.97 ppm for ¹³C) validate iminothioether formation. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used for purity assessment, with flash chromatography applied for purification . X-ray crystallography, as seen in for pyrimidinyl thiourea derivatives, provides definitive structural data but requires high-quality single crystals .

Q. How are intermediates like nitroaromatic compounds handled during synthesis?

Nitro groups in intermediates (e.g., 26 , 29 ) are reduced to amino groups using catalytic hydrogenation (Pd/C, H₂) or hydrazine (Raney Ni, NH₂NH₂·H₂O) in quantitative yields. These amines are then directly coupled with this compound hydroiodide salt to form target molecules .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling reactions involving this compound?

Optimization involves solvent selection (ethanol or THF), temperature control (reflux at 60–80°C), and catalyst use. For example, coupling reactions in achieve high yields (e.g., 87% for alkene intermediates) using NaH as a base in DMF. Sterically hindered substrates may require prolonged reaction times (24–48 hours) . Lawesson’s reagent is critical for converting carboxamides to thioamides, a precursor step for iminothioether synthesis .

Q. What stereochemical challenges arise in synthesizing chiral derivatives, and how are they resolved?

Enantiomeric separation, as seen in for compound (±)-8 , is achieved via chiral resolution using dibenzoyl-L-tartaric acid. Independent chiral synthesis (e.g., Scheme 3 in ) confirms stereochemistry by starting with enantiopure reagents like (S)-2-(2-chloroethyl)-1-methylpyrrolidine. Chiral HPLC or polarimetry may be used for post-synthesis validation .

Q. How is biological activity (e.g., nitric oxide synthase inhibition) assessed for this compound derivatives?

Enzyme inhibition assays are conducted using recombinant neuronal nitric oxide synthase (nNOS). IC₅₀ values are determined via spectrophotometric detection of L-citrulline formation. Selectivity over other isoforms (e.g., endothelial NOS) is validated using competitive binding studies . highlights compound 1 as a selective nNOS inhibitor, with structural modifications (e.g., substitution patterns) impacting potency .

Q. How should researchers address contradictory data in synthetic methodologies?

Discrepancies in yields or reaction outcomes (e.g., nitro reduction efficiency) may stem from catalyst batch variability or solvent purity. Systematic replication under controlled conditions (e.g., inert atmosphere for hydrogenation) is advised. For example, and report quantitative nitro reductions using Pd/C, while suggests Raney Ni as an alternative. Cross-referencing protocols and validating with analytical data (e.g., TLC, NMR) resolves inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.